REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9](O)(=O)[CH2:10][OH:11].O>C1(C)C=C(C)C=C(C)C=1>[OH:11][CH2:10][C:9]1[NH:8][C:7]2[CH:6]=[CH:5][CH:4]=[N:3][C:2]=2[N:1]=1
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Name
|
|
Quantity
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54.6 g
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Type
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reactant
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Smiles
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NC1=NC=CC=C1N
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
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C(CO)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
700 mL
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Type
|
solvent
|
Smiles
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C1(=CC(=CC(=C1)C)C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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had separated off
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Type
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FILTRATION
|
Details
|
the resulting precipitate was filtered off with suction and, with addition of activated carbon
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Type
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FILTRATION
|
Details
|
The hot suspension was filtered
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Type
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TEMPERATURE
|
Details
|
once more cooled to room temperature
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Type
|
CUSTOM
|
Details
|
the colourless crystals that precipitated out
|
Type
|
FILTRATION
|
Details
|
were filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
OCC=1NC2=C(N1)N=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |